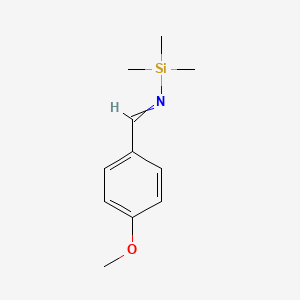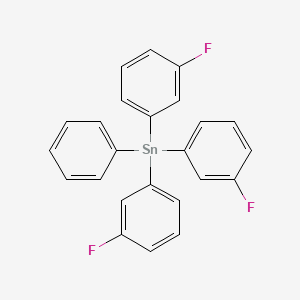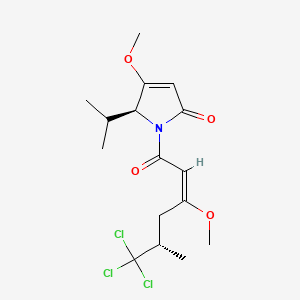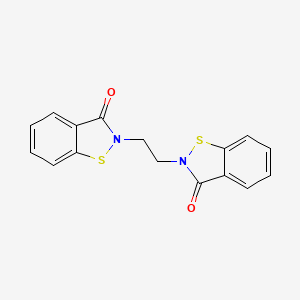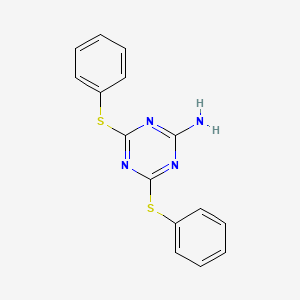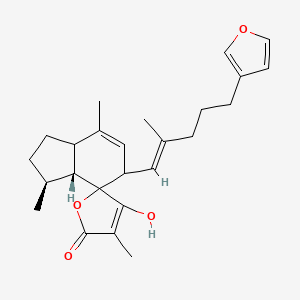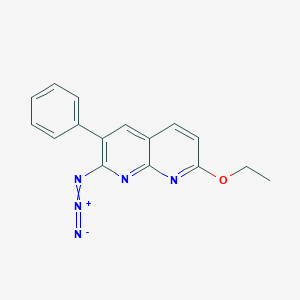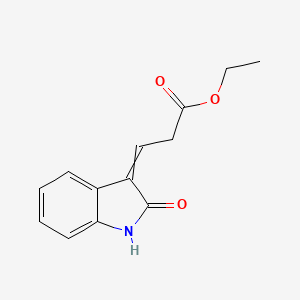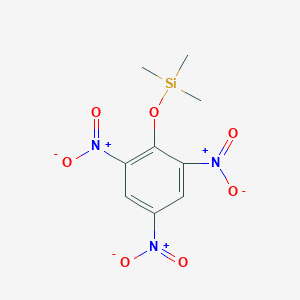
Trimethyl(2,4,6-trinitrophenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,4,6-trinitrophenoxy)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2,4,6-trinitrophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,4,6-trinitrophenoxy)silane typically involves the reaction of 2,4,6-trinitrophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4,6-trinitrophenol is replaced by the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(2,4,6-trinitrophenoxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by hydride donors such as tris(trimethylsilyl)silane.
Substitution: The trimethylsilyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Hydride donors such as tris(trimethylsilyl)silane.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms with fewer nitro groups.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Trimethyl(2,4,6-trinitrophenoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, including coatings and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Trimethyl(2,4,6-trinitrophenoxy)silane involves its ability to act as a radical-based reducing agent. The compound generates silyl radicals under appropriate conditions, which can then participate in various radical-mediated reactions. These radicals can facilitate the reduction of functional groups, hydrosilylation, and other transformations.
Molecular Targets and Pathways: The primary molecular targets are the functional groups in organic molecules that can undergo radical reactions. The pathways involved include the generation of silyl radicals and their subsequent interaction with target molecules to achieve the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the trinitrophenoxy moiety.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups, known for its use as a radical-based reducing agent.
Uniqueness: Trimethyl(2,4,6-trinitrophenoxy)silane is unique due to the presence of the trinitrophenoxy moiety, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where the combination of the trimethylsilyl group and the trinitrophenoxy moiety is advantageous.
Propriétés
Numéro CAS |
62967-61-7 |
|---|---|
Formule moléculaire |
C9H11N3O7Si |
Poids moléculaire |
301.28 g/mol |
Nom IUPAC |
trimethyl-(2,4,6-trinitrophenoxy)silane |
InChI |
InChI=1S/C9H11N3O7Si/c1-20(2,3)19-9-7(11(15)16)4-6(10(13)14)5-8(9)12(17)18/h4-5H,1-3H3 |
Clé InChI |
QZCBQLREKZEOJG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


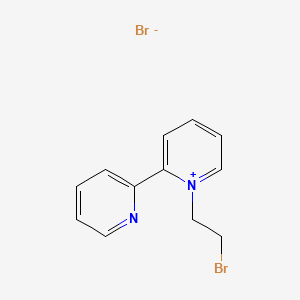
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
